molecular formula C36H62O8 B7887693 20(R)-Ginsenoside Rh2

20(R)-Ginsenoside Rh2

Cat. No.: B7887693
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-UHFFFAOYSA-N
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Description

20(R)-Ginsenoside Rh2 (20(R)-Rh2) is a stereoisomer of the triterpene saponin ginsenoside Rh2, distinguished by the R-configuration of the hydroxyl group at the C-20 position of its protopanaxadiol (PPD) backbone . It is a rare component naturally found in red ginseng and can be synthesized via enzymatic or chemical conversion of precursor saponins like ginsenoside Rg3 . 20(R)-Rh2 exhibits anticancer, anti-inflammatory, and organ-protective properties, but its bioactivity and pharmacokinetics differ significantly from its S-configuration counterpart, 20(S)-Rh2, and other structurally related ginsenosides .

Properties

IUPAC Name

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78214-33-2
Record name (20R)-Ginsenoside Rh2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Two-Step Conversion of Major Ginsenosides

The enzymatic conversion of major ginsenosides (e.g., Rb1, Rb2, Rc, Rd) into 20(R)-Rh2 involves a sequential process combining enzymatic hydrolysis and acid treatment. In a landmark study, a protopanaxadiol (PPD)-type ginsenoside mixture was first treated with Viscozyme L, a commercial enzyme cocktail, at pH 5.0 and 50°C to convert Rb1, Rb2, and Rc into ginsenoside F2. Subsequent acid-heat treatment with 2% (w/v) citric acid at pH 2.0 and 121°C for 15 minutes facilitated the cleavage of sugar moieties, yielding a mixture of rare ginsenosides termed Rh2-MIX.

Isolation of 20(R)-Rh2 from Rh2-MIX

Chromatographic purification of Rh2-MIX enabled the isolation of 20(R)-Rh2 at >98% purity. From 2 g of Rh2-MIX, 58 mg of 20(R)-Rh2 was obtained alongside 131 mg of its C-20 epimer, 20(S)-Rh2. This method highlights the inherent challenge of stereochemical control, as the acid treatment step generates both R and S configurations.

Table 1: Scale-Up Production Using Enzymatic-Acid Hydrolysis

ParameterValue
Initial PPD-type mixture60 g
Rh2-MIX yield24 g (40% yield)
20(R)-Rh2 purity>98%
Scale10-L fermenter

Microbial Synthesis via Engineered Yeast Cell Factories

Metabolic Engineering for Precursor Optimization

Synthetic biology approaches have enabled the de novo production of 20(R)-Rh2 in Saccharomyces cerevisiae. By modular engineering of the mevalonic acid (MVA) pathway, researchers enhanced the flux toward protopanaxadiol (PPD), the aglycone precursor of Rh2. Overexpression of CYP716A47 (a cytochrome P450 oxidase) and UGTPg45 (a UDP-glycosyltransferase) increased PPD titers to 11.02 g/L in 10-L fed-batch fermentation.

Glycosylation Efficiency and Stereochemical Control

The final glycosylation step, catalyzed by UGTPg45, determines the attachment of glucose to PPD’s C-3 hydroxyl group. However, wild-type UGTPg45 exhibited low activity, necessitating promoter engineering and direct evolution to improve catalytic efficiency. Despite these advances, microbial systems predominantly produce 20(S)-Rh2 due to inherent stereoselectivity in P450 enzymes, underscoring the need for chiral resolution in downstream processing.

Table 2: Performance of Engineered Yeast Strains

Strain ModificationPPD Titer (Shake Flask)Rh2 Titer (10-L Fermenter)
MVA pathway optimization529.0 mg/L11.02 g/L
UGTPg45 overexpression179.3 mg/L2.25 g/L

Chemical Derivatization and Chiral Resolution

Synthesis of 20(R/S)-Rh2 Racemates

Chemical synthesis of 20(R)-Rh2 often begins with the preparation of racemic 20(R/S)-Rh2 mixtures. Acid-catalyzed hydrolysis of major ginsenosides under controlled conditions (e.g., 80°C, 0.5 M HCl) generates a 1:1 ratio of R and S epimers. The racemic mixture is then subjected to chiral resolution via preparative high-performance liquid chromatography (HPLC) using cellulose-based chiral stationary phases.

Structural Modification to Enhance Solubility

To improve the pharmacological profile of 20(R)-Rh2, derivatives such as 20(R)-Rh2E2 have been synthesized. The introduction of a hydroxyl group at C-24 enhances water solubility while retaining anticancer activity. This derivatization process involves protecting group strategies and regioselective glycosylation, yielding 20(R)-Rh2E2 with 32-fold higher solubility than the parent compound.

Table 3: Chiral Resolution Efficiency

MethodRacemate Input20(R)-Rh2 RecoveryPurity
Preparative HPLC500 mg210 mg (42%)>99%
Enzymatic kinetic resolution1 g480 mg (48%)98.5%

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Enzymatic-Acid Hydrolysis : Suitable for small-scale production (58 mg/2 g Rh2-MIX) but limited by low stereoselectivity.

  • Microbial Synthesis : Offers high titers (2.25 g/L) but requires costly chiral separation.

  • Chemical Resolution : Provides enantiopure 20(R)-Rh2 (>99%) but involves multi-step purification.

Economic and Environmental Considerations

Microbial fermentation reduces reliance on plant-derived precursors, aligning with green chemistry principles. However, the energy-intensive nature of chiral chromatography remains a bottleneck for industrial-scale production .

Chemical Reactions Analysis

Role of Stereochemistry

The stereochemistry at the chiral carbon-20 significantly influences the chemical and biological properties of ginsenoside Rh2.

  • 20(R)-Rh2 vs. 20(S)-Rh2 :

    • Biological Activity : 20(R)-Rh2 selectively inhibits osteoclastogenesis without cytotoxicity, while 20(S)-Rh2 exhibits broader anticancer effects .

    • Chemical Reactivity : The configuration affects binding interactions. For example, 20(S)-Rh2 binds Annexin A2 and HSP90A, disrupting NF-κB signaling and HSP90A-mediated pathways , whereas 20(R)-Rh2’s interactions differ in specificity .

Property 20(R)-Rh2 20(S)-Rh2
Osteoclastogenesis Selective inhibition No significant effect
Anticancer Targets MMPs, osteoclasts STAT3, MMPs, NF-κB

Biological Interactions and Mechanisms

20(R)-Rh2 interacts with cellular targets through non-covalent binding:

  • HSP90A Binding : While 20(S)-Rh2 binds HSP90A’s N-terminal and middle/C-terminal domains , 20(R)-Rh2’s binding specificity may differ due to stereochemical constraints.

  • Enzyme Inhibition : Unlike 20(S)-Rh2E2, which suppresses α-enolase and energy metabolism in cancer cells , 20(R)-Rh2’s primary mechanism involves osteoclast inhibition via MMP suppression .

Structural Stability and Reactivity

  • Solubility : Native 20(R)-Rh2 has poor solubility, necessitating structural modifications (e.g., Rh2E2) to enhance bioavailability .

  • Thermal Stability : In studies comparing isomers, stereochemistry impacts thermal stability in binding assays (e.g., CETSA), with 20(S)-Rh2 showing distinct interactions .

Key Research Findings

  • Anticancer Effects : 20(R)-Rh2 induces apoptosis in lung adenocarcinoma cells (e.g., A549) by activating caspase-3 and reducing Bcl-2 .

  • Dose-Dependent Activity : In osteoclastogenesis assays, 20(R)-Rh2 inhibits RAW264 cells at concentrations ≤100 μM without cytotoxicity .

Comparative Analysis of Reactivity

Aspect 20(R)-Rh2 20(S)-Rh2
MMP Inhibition Selective osteoclast inhibition Broader anticancer inhibition
Cell Cycle Arrest G1/S phase in NSCLC cells G2 phase in NSCLC cells
Apoptosis Induction Caspase-3 activation p53-dependent pathways

Scientific Research Applications

Case Studies

  • Liver Cancer : A study demonstrated that 20(R)-Ginsenoside Rh2 significantly inhibited the proliferation of HepG2 liver cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the HSP90A-Cdc37 pathway .
    Study AspectFindings
    Target CellsHepG2 (liver cancer)
    MechanismHSP90A inhibition
    OutcomeReduced cell viability
  • Breast Cancer : Another investigation showed that treatment with 20(R)-Rh2 resulted in decreased migration and invasion of breast cancer cells by modulating epithelial-mesenchymal transition markers .
  • Colon Cancer : Research indicated that 20(R)-Rh2 could deter colon cancer cell formation by targeting specific signaling pathways associated with tumor growth .

Muscle Degeneration

Recent studies have highlighted the potential of this compound as a therapeutic agent for muscle degeneration. It acts as a p27^Kip1 inhibitor, which could promote muscle regeneration and improve recovery from muscle injuries .

Anti-Inflammatory Effects

Beyond its anti-cancer properties, 20(R)-Rh2 exhibits anti-inflammatory effects that may benefit conditions characterized by chronic inflammation. This is particularly relevant in diseases where inflammation plays a crucial role in disease progression.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of 20(R)-Ginsenoside Rh2 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Key Differences

Table 1: Structural and Physicochemical Properties
Compound C-20 Configuration Glycosylation Sites Molecular Weight Polarity
20(R)-Rh2 R C-3 (glucose) 622.89 Moderate
20(S)-Rh2 S C-3 (glucose) 622.89 Moderate
Ginsenoside Rg3 R/S C-3, C-20 (glucose) 784.98 Low
Protopanaxadiol R/S None 460.71 High
Ginsenoside Rh1 R/S C-6 (glucose) 638.89 Moderate
  • 20(S)-Rh2 vs. For example, 20(S)-Rh2 has a 3-fold higher intestinal absorption rate than 20(R)-Rh2 due to reduced P-glycoprotein (P-gp)-mediated efflux .
  • Ginsenoside Rg3: The addition of a glucose at C-20 increases molecular weight and reduces polarity compared to Rh2. Rg3 is a precursor of Rh2 and shows weaker P-gp inhibition .
  • Protopanaxadiol (PPD) : The deglycosylated metabolite of Rh2. PPD has higher membrane permeability but lower solubility than Rh2 .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
Parameter 20(R)-Rh2 20(S)-Rh2 Ginsenoside Rg3 Protopanaxadiol
Cmax (nM) 15.2 152.0 45.3 210.5
AUC (nM·h) 85.7 850.0 300.4 1250.0
Tmax (h) 2.5 1.5 3.0 2.0
Half-life (h) 4.2 6.8 5.5 8.2
  • Absorption : 20(S)-Rh2 achieves 10-fold higher plasma concentrations than 20(R)-Rh2 due to stereoselective uptake in intestinal cells .
  • Metabolism : Both epimers are deglycosylated to PPD by gut microbiota, but only 20(S)-PPD enters systemic circulation, whereas 20(R)-PPD remains unabsorbed .
  • P-gp Interaction : 20(S)-Rh2 inhibits P-gp in a dose-dependent manner, enhancing oral bioavailability of co-administered drugs like digoxin. In contrast, 20(R)-Rh2 shows diminished effects at higher doses .
Anticancer Effects
  • Cytotoxicity : 20(S)-Rh2 exhibits stronger cytotoxicity than 20(R)-Rh2 in lung (A549) and leukemia cell lines, with IC50 values of 28.5 µM vs. 33.4 µM, respectively .
  • Apoptosis Induction : 20(S)-Rh2 activates Caspase-3 more effectively, inducing G1 phase arrest and early apoptosis .
  • Metabolite Activity : 20(S)-PPD (a metabolite of 20(S)-Rh2) shows superior anticancer activity compared to Rh2 itself, while 20(R)-PPD is inactive .
Tissue-Specific Effects
  • Kidney Protection : 20(R)-Rh2 (RC50: 6.67 µM) outperforms 20(S)-Rh2 (RC50: 46.15 µM) in mitigating cisplatin-induced nephrotoxicity .
  • Bone Metabolism : 20(R)-Rh2 inhibits osteoclastogenesis without cytotoxicity, whereas 20(S)-Rh2 is toxic to osteoclasts .

Mechanisms of Action

  • P-gp Regulation : 20(S)-Rh2 binds to P-gp’s hydrophobic pocket, reversing multidrug resistance. 20(R)-Rh2 has weaker affinity due to stereochemical constraints .
  • Immune Modulation: Both epimers repolarize tumor-associated macrophages (TAMs) from M2 to M1 phenotypes, but 20(S)-Rh2 shows faster kinetics .

Biological Activity

20(R)-Ginsenoside Rh2 is a minor stereoisomer of ginsenoside Rh2, derived from the roots of Panax ginseng. This compound has gained significant attention in biomedical research due to its diverse biological activities, particularly in cancer treatment, anti-inflammatory effects, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

  • Anticancer Activity
    • Inhibition of Cell Proliferation : this compound has been shown to inhibit the growth of various cancer cell lines, including lung adenocarcinoma A549 cells. It induces apoptosis by enhancing caspase-3 activity and reducing the apoptotic rate significantly .
    • Cell Cycle Arrest : In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound causes cell cycle arrest at the G1 phase, promoting apoptosis through increased reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins .
    • Molecular Targeting : The compound binds to Annexin A2, inhibiting its interaction with NF-кB p50 subunit, thereby reducing NF-кB activation and down-regulating several anti-apoptotic genes .
  • Anti-inflammatory Effects
    • This compound exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) and pro-inflammatory cytokines such as TNF-α. This activity contributes to its potential in treating inflammatory diseases .
  • Antiviral Properties
    • The compound has demonstrated antiviral activity against murine gammaherpesvirus 68 and human gammaherpesviruses, inhibiting their replication with an IC50 value of approximately 2.77 μM . This suggests potential therapeutic applications in viral infections.
  • Osteoclastogenesis Inhibition
    • Research indicates that this compound selectively inhibits osteoclastogenesis without cytotoxicity, making it a candidate for treating bone-related diseases .

Research Findings and Case Studies

StudyFindings
Identified Annexin A2 as a target mediating anti-cancer effects; inhibited NF-кB activation in HepG2 cells.
Demonstrated efficacy against T-ALL; induced apoptosis and cell cycle arrest at G1 phase in Jurkat cells.
Showed anticancer, anti-inflammatory, and antioxidative activities; enhanced caspase-3 activity in A549 cells.
Inhibited replication of gammaherpesviruses; potential for treating viral infections.
Selectively inhibited osteoclastogenesis without cytotoxic effects up to 100 μM.

Q & A

How to design experiments to compare the bioactivity of 20(R)-Ginsenoside Rh2 with its stereoisomer 20(S)-Rh2 in cancer models?

Methodological Answer:

  • In vitro cytotoxicity assays : Use cell lines like human lung adenocarcinoma A549 cells treated with varying concentrations (e.g., 10–100 μM) of both epimers. Measure viability via MTT or CCK-8 assays after 24–72 hours .
  • Apoptosis analysis : Perform Annexin V/PI staining with flow cytometry to quantify apoptotic populations. Compare caspase-3/7 activation and mitochondrial membrane potential changes between isomers .
  • Structural-activity relationship (SAR) studies : Employ molecular docking to assess stereochemical interactions with targets like MMPs or P-gp, validated by Western blotting for downstream effector proteins .

What analytical methods are recommended for quantifying this compound and its metabolites in pharmacokinetic studies?

Methodological Answer:

  • Stereoselective LC-MS/MS : Use a C18 column with mobile phases of acetonitrile and 0.1% formic acid. Monitor transitions for 20(R)-Rh2 (m/z 623 → 455) and 20(S)-Rh2 (m/z 623 → 455), ensuring baseline separation (retention times: ~6.9 min for 20(S)-Rh2, ~7.9 min for 20(R)-Rh2) .
  • Validation parameters : Confirm linearity (1–1000 nM), precision (RSD <15%), and recovery (>80%) in biological matrices. Include internal standards like digitoxin for normalization .

How do stereoselective differences in the metabolism of this compound influence its pharmacokinetic profile compared to 20(S)-Rh2?

Methodological Answer:

  • Oral absorption : 20(S)-Rh2 shows higher bioavailability (AUC 1.8-fold higher than 20(R)-Rh2) due to enhanced intestinal absorption. Use in vivo rat models with oral administration (25 mg/kg) and serial blood sampling .
  • Deglycosylation : Both epimers are metabolized to protopanaxadiol (Ppd) by gut microbiota, but 20(R)-Ppd is not detected in plasma, suggesting poor absorption or rapid degradation. Validate via fecal microflora incubation and LC-MS .
  • Species differences : Plasma protein binding varies significantly (70% in rats vs. 27% in humans), requiring cross-species pharmacokinetic modeling .

What experimental strategies can resolve contradictions in data regarding the role of this compound in P-glycoprotein (P-gp) regulation?

Methodological Answer:

  • In vitro P-gp inhibition assays : Use Caco-2 cells or P-gp-overexpressing MDCK-II cells. Measure digoxin transport with/without 20(R)-Rh2 pretreatment (5–50 mg/kg). Note biphasic effects—low doses enhance P-gp substrate absorption, while high doses show no effect .
  • In vivo validation : Co-administer 20(R)-Rh2 with digoxin in rats. Monitor plasma digoxin levels via LC-MS. Contrast with 20(S)-Rh2, which exhibits dose-dependent P-gp inhibition .

What are the validated cellular models for studying the apoptotic effects of this compound?

Methodological Answer:

  • Lung adenocarcinoma : A549 cells (IC50 ~20 μM for 48-hour treatment) .
  • Hepatocellular carcinoma : HepG2 cells, with apoptosis confirmed via Annexin V and caspase-8 activation .
  • Colon cancer : HCT-116 or SW480 cells, focusing on PI3K/AKT/GSK-3β pathway modulation using Western blotting .

How to elucidate the metabolic pathways of this compound in different biological systems?

Methodological Answer:

  • Intestinal metabolism : Incubate 20(R)-Rh2 with rat fecal microflora. Extract metabolites (e.g., Ppd) and identify via LC-MS/MS. Compare with 20(S)-Rh2-derived metabolites .
  • Hepatic microsomal studies : Use liver S9 fractions to assess cytochrome P450-mediated oxidation. Track metabolite formation over time .

What methodologies are employed to assess the matrix metalloproteinase (MMP) inhibitory activity of this compound?

Methodological Answer:

  • Gelatin zymography : Treat cancer cells (e.g., A549) with 20(R)-Rh2 (10–50 μM), then analyze conditioned media for MMP-2/9 activity .
  • Enzyme inhibition assays : Use recombinant MMPs (e.g., MMP-9) and fluorogenic substrates. Calculate IC50 values via dose-response curves .

How to determine the plasma protein binding characteristics of this compound across species?

Methodological Answer:

  • Equilibrium dialysis : Incubate 20(R)-Rh2 (50–400 ng/mL) with rat/human plasma at 37°C for 24 hours. Quantify free vs. bound fractions via LC-MS .
  • Species-specific adjustments : Account for higher binding in rats (70%) vs. humans (27%) when extrapolating pharmacokinetic data .

What are the challenges in synthesizing this compound with high stereochemical purity, and how are they addressed?

Methodological Answer:

  • Enzymatic bioconversion : Use β-glucosidase-expressing GRAS strains (e.g., Lactococcus lactis) to convert Rg3-Mix to Rh2-Mix .
  • Acid-alkaline treatment : Hydrolyze protopanaxadiol saponins under controlled pH to minimize racemization. Validate stereopurity via chiral HPLC .

How does this compound modulate the PI3K/AKT/GSK-3β signaling pathway in cancer cells?

Methodological Answer:

  • Western blotting : Treat cells (e.g., HCT-116) with 20(R)-Rh2 (20–50 μM) for 24 hours. Probe for phosphorylated AKT (Ser473) and GSK-3β (Ser9) .
  • Functional rescue : Co-treat with PI3K inhibitors (e.g., LY294002) to confirm pathway specificity. Measure apoptosis via TUNEL assay .

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